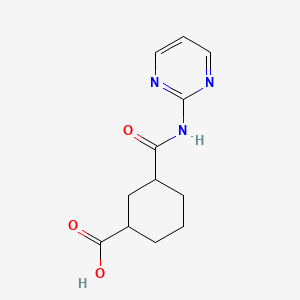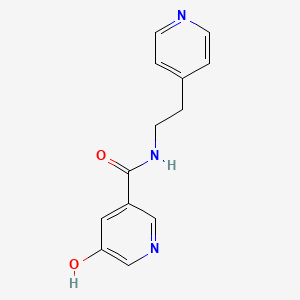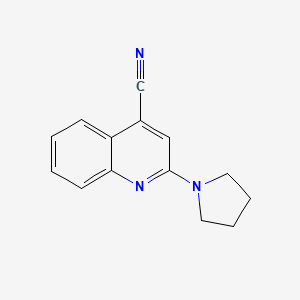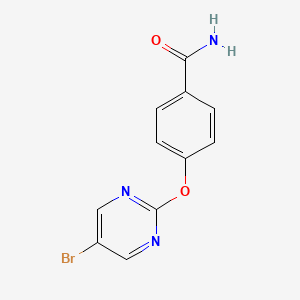![molecular formula C10H7BrN4 B7577463 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPyC, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile involves the inhibition of specific enzymes and signaling pathways. For instance, BPyC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins. By inhibiting COX-2, BPyC can reduce inflammation and pain. Additionally, BPyC has been reported to inhibit the activity of various kinases such as Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in the regulation of immune responses and cell proliferation. By inhibiting these kinases, BPyC can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects. For instance, BPyC has been reported to reduce the production of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, BPyC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, BPyC has been reported to exhibit high selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile in lab experiments is its potent activity and high selectivity towards specific enzymes and signaling pathways. Additionally, BPyC is relatively easy to synthesize and purify, making it accessible for various research groups. However, one of the limitations of using BPyC is its potential toxicity towards normal cells, which can limit its clinical applications.
Future Directions
There are several future directions for the research on 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile. One of the significant directions is to explore its potential applications in the treatment of infectious diseases such as viral infections. Additionally, further studies are needed to elucidate the mechanism of action of BPyC, particularly its interactions with specific enzymes and signaling pathways. Moreover, the development of novel derivatives and analogs of BPyC can enhance its potency and selectivity towards specific targets. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of BPyC can provide valuable insights into its clinical applications.
Synthesis Methods
The synthesis method of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been reported in various studies. One of the commonly used methods involves the reaction of 4-bromopyrazole and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is obtained after purification using column chromatography or recrystallization.
Scientific Research Applications
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. BPyC has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways.
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-9-5-14-15(7-9)6-8-1-2-13-10(3-8)4-12/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQXZXIGWYUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


